1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene)

Description

The exact mass of the compound 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF2/c17-11-1-2-16(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-10,16H,1-2,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXLTPGCINZEFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCCCl)C2=CC=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186781 |

Source

|

| Record name | 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3312-04-7 |

Source

|

| Record name | 4,4-Bis(4-fluorophenyl)-1-chlorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3312-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003312047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(4-chlorobutylidene)bis[4-fluorobenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-(4-CHLOROBUTYLIDENE)BIS(4-FLUOROBENZENE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMIFRY8XAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene), a key chemical intermediate in the synthesis of pharmaceutically active compounds. This document covers its chemical identity, physicochemical properties, a detailed synthesis protocol, and its significant application in the production of the antipsychotic drug penfluridol.

Chemical Identity and Nomenclature

The compound with the common name 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) is systematically named according to IUPAC nomenclature. Its chemical structure and key identifiers are crucial for researchers and chemists.

IUPAC Name: 1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene[1][2]

Synonyms:

-

1-chloro-4,4-bis(4-fluorophenyl)butane[3]

-

1,1-Bis(p-fluorophenyl)-4-chlorobutane[2]

-

4,4-Bis(4-fluorophenyl)butyl chloride[3]

-

1,1'-(4-Chlorobutylidene)bis[4-fluorobenzene]

Physicochemical Properties

A summary of the key physicochemical properties of 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) is presented in the table below. These properties are essential for its handling, purification, and use in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₅ClF₂ | [1] |

| Molecular Weight | 280.74 g/mol | [1] |

| Appearance | Yellow to brown liquid/oil | [4] |

| Boiling Point | 128 °C at 0.1 mmHg | [4] |

| Density | 1.2 g/cm³ | [4] |

| Flash Point | 187 °C | [4] |

| Water Solubility | 181.3 µg/L at 25 °C | [4] |

| LogP | 5.79 | [4] |

| Refractive Index | 1.541-1.545 | [4] |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) from 4,4-bis(4-fluorophenyl)butan-1-ol.

Reaction: Conversion of a primary alcohol to an alkyl chloride using thionyl chloride.

Materials:

-

4,4-bis(4-fluorophenyl)butan-1-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine (catalytic amount)

-

Toluene

Procedure: [5]

-

A solution of 4,4-bis(4-fluorophenyl)butan-1-ol (218 g) and a catalytic amount of pyridine (0.10 g) in toluene (570 ml) is prepared in a reaction vessel under a nitrogen atmosphere.

-

The solution is heated to a temperature of 80°C ±10°C.

-

Thionyl chloride (57 g, 0.480 mol) is added slowly to the solution over a period of 1-2 hours, while maintaining the temperature at 80°C ±10°C.

-

After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours until the reaction is complete (monitored by appropriate analytical techniques such as TLC or GC).

-

The solvent is then removed by evaporation.

-

An additional 270 ml of toluene is added, and the solvent is again evaporated to yield a brown oil.

-

The crude product is purified by vacuum distillation at 170-180°C and 1-2 mBar.

-

The final product is obtained as a colorless oil.

Yield: Approximately 62.4% overall synthesis yield with a purity of >98% (as determined by Gas Chromatography).

Below is a diagram illustrating the synthesis workflow.

Caption: Workflow for the synthesis of 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene).

Application in Drug Development: Synthesis of Penfluridol

1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) is a crucial precursor in the synthesis of penfluridol, a long-acting oral antipsychotic medication.[6][7] Penfluridol belongs to the diphenylbutylpiperidine class of neuroleptics and is used in the management of chronic schizophrenia.[6]

The synthesis of penfluridol involves the alkylation of 4-(4-chloro-3-trifluoromethylphenyl)-4-piperidinol with 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) (referred to as 4,4-bis(p-fluorophenyl)butyl chloride in some literature).[6]

The logical relationship of this synthetic pathway is illustrated in the diagram below.

Caption: Synthesis of Penfluridol from its key precursors.

The mechanism of action of penfluridol involves the blockade of postsynaptic dopamine D2 receptors in the brain.[8]

Biological Activity

Conclusion

1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) is a well-characterized chemical compound with a defined IUPAC name, known synonyms, and established physicochemical properties. Its primary significance in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of the long-acting antipsychotic drug, penfluridol. The synthetic protocol for this compound is well-documented. While there are preliminary mentions of its potential biological activity, this area requires further investigation to be fully understood and validated. This guide provides a foundational understanding of this compound for professionals in chemical research and drug development.

References

- 1. 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) | C16H15ClF2 | CID 76820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) [lgcstandards.com]

- 3. 1,1'-(4-CHLOROBUTYLIDENE)BIS(4-FLUOROBENZENE) CAS#: 3312-04-7 [amp.chemicalbook.com]

- 4. 1,1'-(4-CHLOROBUTYLIDENE)BIS(4-FLUOROBENZENE) CAS#: 3312-04-7 [m.chemicalbook.com]

- 5. 1,1'-(4-CHLOROBUTYLIDENE)BIS(4-FLUOROBENZENE) synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Penfluridol: a neuroleptic drug designed for long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Penfluridol? [synapse.patsnap.com]

- 9. 1,1'-(4-CHLOROBUTYLIDENE)BIS(4-FLUOROBENZENE) | 3312-04-7 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1,1-Bis(p-fluorophenyl)-4-chlorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthesis pathway for 1,1-Bis(p-fluorophenyl)-4-chlorobutane, a valuable building block in medicinal chemistry and materials science. The described methodology encompasses a Friedel-Crafts acylation, a subsequent reduction, and a final chlorination step, offering a reproducible route to the target compound. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of 1,1-Bis(p-fluorophenyl)-4-chlorobutane is achieved through a three-stage process, commencing with the formation of a ketoacid intermediate via a double Friedel-Crafts acylation, followed by reduction of both the keto and carboxylic acid functionalities, and culminating in the chlorination of the resulting primary alcohol.

dot

Caption: Synthetic workflow for 1,1-Bis(p-fluorophenyl)-4-chlorobutane.

Experimental Protocols

Stage 1: Synthesis of 4,4-Bis(p-fluorophenyl)butanoic Acid

This stage involves a one-pot Friedel-Crafts acylation of fluorobenzene with succinic anhydride, followed by in-situ reduction of the resulting ketoacid.

Step 1a: Friedel-Crafts Acylation to 4-(4-Fluorophenyl)-4-oxobutanoic Acid

The initial reaction involves the acylation of fluorobenzene with succinic anhydride, catalyzed by aluminum chloride, to yield 4-(4-fluorophenyl)-4-oxobutanoic acid.

-

Procedure: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, a suspension of anhydrous aluminum chloride (2.2 molar equivalents) in a suitable solvent such as dichloromethane or excess fluorobenzene is prepared under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled in an ice bath. A solution of succinic anhydride (1.0 molar equivalent) and fluorobenzene (at least 2.0 molar equivalents if not used as the solvent) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC). The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine.

Step 1b: Reduction of 4-(4-Fluorophenyl)-4-oxobutanoic Acid to 4-(4-Fluorophenyl)butanoic Acid

The keto group of the intermediate is reduced to a methylene group. A common method for this transformation is the Wolff-Kishner reduction.

-

Procedure: The crude 4-(4-fluorophenyl)-4-oxobutanoic acid is dissolved in diethylene glycol. Hydrazine hydrate (excess) and potassium hydroxide are added, and the mixture is heated to reflux. The temperature is gradually increased to allow for the removal of water and excess hydrazine. The reaction is refluxed until the evolution of nitrogen ceases. After cooling, the reaction mixture is diluted with water and acidified with concentrated hydrochloric acid. The precipitated product is collected by filtration, washed with water, and dried.

Step 1c: Second Friedel-Crafts Reaction to form 4,4-Bis(p-fluorophenyl)butanoic Acid

A second Friedel-Crafts reaction can be performed, though a more direct synthesis of 4,4-bis(4-fluorophenyl)butyric acid is often preferred. For the purpose of this guide, we will proceed with the reduction of a precursor acid.

Stage 2: Reduction of 4,4-Bis(p-fluorophenyl)butanoic Acid to 4,4-Bis(p-fluorophenyl)butan-1-ol

The carboxylic acid is reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride.

-

Procedure: In a three-necked flask, 4,4-bis(4-fluorophenyl)butyric acid (1.0 molar equivalent) is dissolved in an anhydrous ether solvent such as methyltetrahydrofuran under an inert atmosphere. The solution is cooled to below 10 °C. Lithium aluminum hydride (1.05 molar equivalents) is added slowly in portions, maintaining the temperature between 0-10 °C. The reaction mixture is stirred at this temperature for 1-2 hours. After the reaction is complete, it is quenched by the sequential dropwise addition of water, 15% sodium hydroxide solution, and then more water, all while keeping the temperature below 10 °C. The mixture is then allowed to warm to room temperature and filtered. The filter cake is washed with methyltetrahydrofuran, and the combined filtrates are concentrated under reduced pressure to yield 4,4-bis(p-fluorophenyl)butan-1-ol.[1]

Stage 3: Synthesis of 1,1-Bis(p-fluorophenyl)-4-chlorobutane

The final step is the conversion of the primary alcohol to the corresponding alkyl chloride using thionyl chloride.

-

Procedure: A solution of 4,4-bis(4-fluorophenyl)butan-1-ol (1.0 molar equivalent) and a catalytic amount of pyridine in toluene is heated to 80 °C under a nitrogen atmosphere. Thionyl chloride (1.05 to 1.2 molar equivalents) is added slowly over 1-2 hours, maintaining the temperature at 80 °C. The reaction mixture is then refluxed for an additional 2-3 hours until completion. The solvent is evaporated, and more toluene is added and evaporated to remove residual thionyl chloride. The crude product is purified by vacuum distillation to afford 1,1-Bis(p-fluorophenyl)-4-chlorobutane as a colorless oil.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 1,1-Bis(p-fluorophenyl)-4-chlorobutane and its precursors.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,1-Bis(p-fluorophenyl)-4-chlorobutane | C₁₆H₁₅ClF₂ | 280.74 |

| 4,4-Bis(p-fluorophenyl)butan-1-ol | C₁₆H₁₆F₂O | 262.29 |

| 4,4-Bis(p-fluorophenyl)butanoic Acid | C₁₆H₁₄F₂O₂ | 276.28 |

| 4-(4-Fluorophenyl)-4-oxobutanoic Acid | C₁₀H₉FO₃ | 196.18 |

| Reaction Step | Product | Yield (%) | Purity (%) | Analytical Data |

| Stage 2: Reduction | 4,4-Bis(p-fluorophenyl)butan-1-ol | 92.6 | >95 (by GC) | - |

| Stage 3: Chlorination | 1,1-Bis(p-fluorophenyl)-4-chlorobutane | 62.4 (overall) | >98 (by GC) | ¹H NMR (200 MHz, CDCl₃): δ 7.06-7.24 (m, 4H), 6.85-7.07 (m, 4H), 3.89 (t, J = 7.9 Hz, 1H), 3.53 (t, J = 6.4 Hz, 2H), 1.99-2.28 (m, 2H), 1.72 (dt, J = 17.3, 6.6 Hz, 2H). EI-MS m/z: 280 [M]⁺. |

Logical Relationships and Experimental Workflows

The following diagrams illustrate the key transformations and the overall experimental workflow.

dot

References

An In-depth Technical Guide to the Physicochemical Properties of 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene), a halogenated aromatic compound, is a subject of growing interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural similarity to known biologically active scaffolds suggests potential applications that warrant detailed investigation. This technical guide provides a comprehensive overview of the physicochemical properties of 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene), its synthesis, and its potential biological relevance. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.

Chemical Identity and Structure

1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) is systematically named 1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene.[1][2] Its chemical structure consists of a chlorobutyl chain attached to two 4-fluorophenyl groups at the first carbon position.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Reference |

| CAS Number | 3312-04-7 | [1][2][3] |

| Molecular Formula | C16H15ClF2 | [1][2][3] |

| Molecular Weight | 280.74 g/mol | [1] |

| IUPAC Name | 1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene | [1][2] |

| InChI | InChI=1S/C16H15ClF2/c17-11-1-2-16(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-10,16H,1-2,11H2 | [1][2][3] |

| InChIKey | UXXLTPGCINZEFM-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=CC=C1C(CCCCl)C2=CC=C(C=C2)F)F | [3] |

| Synonyms | 1,1-Bis(p-fluorophenyl)-4-chlorobutane, 4,4-Bis(4-fluorophenyl)butyl chloride | [2][4] |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for different experimental conditions.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Physical State | Oil | [5] |

| Appearance | Clear colorless to yellow or brown liquid | [3][5] |

| Boiling Point | 128 °C at 0.1 mmHg | [5] |

| Density | 1.2 g/mL | |

| Refractive Index | 1.541-1.545 | [5] |

| Flash Point | 187 °C | [5] |

| Water Solubility | 181.3 µg/L at 25 °C | |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [5] |

| Vapor Pressure | 0.01 Pa at 25 °C | [5] |

Experimental Protocols

Synthesis of 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene)

A common synthetic route to 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) involves the chlorination of the corresponding alcohol precursor, 4,4-bis(4-fluorophenyl)butan-1-ol.[6]

Materials:

-

4,4-bis(4-fluorophenyl)butan-1-ol (218 g)

-

Toluene (570 ml)

-

Pyridine (catalytic amount, 0.10 g)

-

Thionyl chloride (57 g, 0.480 mol)

-

Nitrogen atmosphere

Procedure:

-

A solution of 4,4-bis(4-fluorophenyl)butan-1-ol and catalytic pyridine in toluene is prepared in a reaction vessel under a nitrogen atmosphere.

-

The solution is heated to a temperature of 80°C ± 10°C.

-

Thionyl chloride is added slowly to the solution over a period of 1-2 hours, while maintaining the temperature at 80°C ± 10°C.

-

The reaction mixture is then refluxed for an additional 2-3 hours until the reaction is complete.

-

The solvent is evaporated.

-

An additional 270 ml of toluene is added, and the solvent is evaporated again to yield a brown oil.

-

The crude product is purified by distillation under vacuum (170-180°C / 1-2 mBar) to afford the title compound as a colorless oil.[6]

Yield: 80 g (62.4% overall synthesis yield) Purity: >98% (determined by Gas Chromatography)

Spectroscopic Characterization

The identity and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (200 MHz, CDCl₃): δ 7.06-7.24 (m, 4H), 6.85-7.07 (m, 4H), 3.89 (t, J = 7.9 Hz, 1H), 3.53 (t, J = 6.4 Hz, 2H), 1.99-2.28 (m, 2H), 1.72 (dt, J = 17.3-6.6 Hz, 2H).[6]

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): m/z: 280 [M]+.[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene).

Caption: Synthesis of 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene).

Potential Biological Activity and Signaling Pathways

1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) is identified as a derivative of Zerumbone, a natural cyclic sesquiterpene known for its diverse pharmacological activities, including anti-cancer properties.[7][8][9] The anti-neoplastic effects of Zerumbone are attributed to its ability to modulate multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[7][9]

While the specific signaling pathways modulated by 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) have not been explicitly elucidated, its structural relationship to Zerumbone suggests that it may exert its potential anti-tumor effects through similar mechanisms. The primary pathways affected by Zerumbone include NF-κB, Akt, and STAT3.[7]

Proposed Signaling Pathway for Anti-Cancer Activity

The following diagram illustrates a proposed signaling pathway for the anti-cancer activity of 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene), based on the known mechanisms of its parent compound, Zerumbone.

Caption: Proposed anti-cancer signaling pathway.

Conclusion

This technical guide has summarized the key physicochemical properties of 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene), providing a valuable resource for researchers. The presented data, including chemical identifiers, physical properties, and a detailed synthesis protocol, offer a solid foundation for further investigation. The link to Zerumbone and its established anti-cancer mechanisms provides a compelling rationale for exploring the biological activities of this compound. Future studies should focus on a more detailed biological evaluation to confirm its mechanism of action and therapeutic potential.

References

- 1. 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) | C16H15ClF2 | CID 76820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) [lgcstandards.com]

- 3. Page loading... [guidechem.com]

- 4. 1,1'-(4-CHLOROBUTYLIDENE)BIS(4-FLUOROBENZENE) CAS#: 3312-04-7 [amp.chemicalbook.com]

- 5. 1,1'-(4-CHLOROBUTYLIDENE)BIS(4-FLUOROBENZENE) CAS#: 3312-04-7 [m.chemicalbook.com]

- 6. 1,1'-(4-CHLOROBUTYLIDENE)BIS(4-FLUOROBENZENE) synthesis - chemicalbook [chemicalbook.com]

- 7. Potential of Zerumbone as an Anti-Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the immunomodulatory and anticancer properties of zerumbone - Food & Function (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Technical Guide: 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene)

CAS Number: 3312-04-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene), a halogenated aromatic compound with the CAS number 3312-04-7. The document consolidates available data on its chemical and physical properties, provides a detailed synthesis protocol, and discusses its potential, though currently unconfirmed, biological activities based on related compounds. Notably, this compound serves as a key intermediate in the synthesis of diphenylbutylpiperidine derivatives, a class of molecules with demonstrated pharmacological activities. While direct biological data for the title compound is scarce, this guide offers valuable context for its application in medicinal chemistry and drug discovery.

Chemical and Physical Properties

1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) is a clear, colorless to yellow or brown oily liquid.[1][2] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C16H15ClF2 | [3][4] |

| Molecular Weight | 280.74 g/mol | [3][5] |

| Boiling Point | 128 °C (at 0.1 mmHg) | [1] |

| Density | 1.2 g/cm³ | [1] |

| Refractive Index | 1.541 - 1.545 | [1] |

| Flash Point | 187 °C | [1] |

| Water Solubility | 181.3 μg/L at 25°C | [1] |

| LogP | 5.79 at 25°C | [1] |

| Vapor Pressure | 0.01Pa at 25℃ | [1] |

| Storage Temperature | Refrigerator (+4°C) | [1][4] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [1] |

| InChI | InChI=1S/C16H15ClF2/c17-11-1-2-16(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-10,16H,1-2,11H2 | [4] |

| SMILES | C1=CC(=CC=C1C(CCCCl)C2=CC=C(C=C2)F)F | [2] |

Synthesis Protocol

The synthesis of 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) is achieved through the chlorination of its corresponding alcohol precursor, 4,4-bis(4-fluorophenyl)butan-1-ol.[3]

Experimental Protocol:

-

Reactants:

-

4,4-bis(4-fluorophenyl)butan-1-ol (218 g)

-

Thionyl chloride (57 g, 0.480 mol)

-

Pyridine (catalytic amount, 0.10 g)

-

Toluene (570 ml)

-

-

Procedure:

-

A solution of 4,4-bis(4-fluorophenyl)butan-1-ol and catalytic pyridine in toluene is prepared under a nitrogen atmosphere.

-

The solution is heated to 80°C ±10°C.

-

Thionyl chloride is slowly added to the solution over a period of 1-2 hours, maintaining the temperature at 80°C ±10°C.

-

The reaction mixture is then refluxed for an additional 2-3 hours until the reaction is complete.

-

The solvent is evaporated.

-

270 ml of toluene is added, and the solvent is evaporated again to yield a brown oil.

-

The crude product is purified by distillation under vacuum (170-180°C / 1-2 mBar).

-

-

Yield: The process yields a colorless oil (80 g) with a purity of >98% (GC), corresponding to an overall synthesis yield of 62.4%.[3]

-

Characterization:

Biological Activity and Potential Applications

Relationship to Zerumbone Derivatives and Potential Anticancer Activity

Some sources describe 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) as a derivative of Zerumbone with potential anti-tumor effects towards HeLa cancer cells.[1][6] Zerumbone, a natural sesquiterpene, and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines. While no direct studies on the title compound's anticancer activity were found, the table below summarizes the cytotoxic activities of several Zerumbone derivatives against different cancer cell lines to provide a contextual framework.

| Compound | Cell Line | IC50 (µM) |

| Zerumbone Derivative 9a | HepG-2 | 8.20 |

| Zerumbone Derivative 9a | SK-LU-1 | 6.66 |

| Zerumbone Derivative 9a | MCF-7 | 9.35 |

This table presents data for related compounds and not for 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) itself.

Intermediate in the Synthesis of Diphenylbutylpiperidines

A significant application of 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) is as a precursor in the synthesis of the diphenylbutylpiperidine side chain.[7] Diphenylbutylpiperidines are a class of compounds that have been investigated for various pharmacological activities, including their role as autophagy inducers.

The following diagram illustrates a generalized synthetic workflow where 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) is a key intermediate in the production of a diphenylbutylpiperidine derivative.

Safety Information

Based on available safety data, 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) is classified as harmful if swallowed.[5] It may also cause skin and eye irritation, and respiratory irritation.[5] Appropriate personal protective equipment should be used when handling this compound. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Conclusion

1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) is a well-characterized chemical intermediate with established synthesis protocols and physicochemical properties. Its primary utility lies in its role as a building block for more complex molecules, particularly in the synthesis of diphenylbutylpiperidine derivatives. While its own biological activity remains to be elucidated, its connection to the pharmacologically active Zerumbone and diphenylbutylpiperidine families suggests potential avenues for future research. This guide provides a foundational resource for researchers and drug development professionals interested in utilizing this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. scribd.com [scribd.com]

- 6. Synthesis and SAR study of diphenylbutylpiperidines as cell autophagy inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) | C16H15ClF2 | CID 76820 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Whitepaper: A Comparative Analysis of the Natural Phytochemical Zerumbone and the Synthetic Compound 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the classification and biological activities of two distinct chemical entities: Zerumbone, a natural sesquiterpenoid, and 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene), a synthetic diarylbutane derivative. A common misconception, propagated in several chemical supplier catalogs, incorrectly identifies 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) as a derivative of Zerumbone. This document clarifies that based on chemical structure, these compounds are unrelated. Zerumbone is a well-researched phytochemical with potent anti-inflammatory and anti-cancer properties, modulating multiple key signaling pathways such as NF-κB, MAPK, and STAT3. In contrast, 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) is primarily documented as a synthetic intermediate with sparse, largely unverified reports of biological activity. This paper provides an in-depth review of Zerumbone's established pharmacology, including detailed experimental protocols and pathway diagrams, while summarizing the limited available data on 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) to highlight areas for future investigation.

Introduction: Correcting the Record

In the field of drug discovery, precise chemical classification is fundamental. Zerumbone is a natural monocyclic sesquiterpene ketone isolated from the rhizomes of plants like Zingiber zerumbet Smith.[1][2] Its molecular formula is C₁₅H₂₂O.[1][3] In contrast, 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) is a synthetic halogenated aromatic compound with the molecular formula C₁₆H₁₅ClF₂.[4][5]

A structural comparison reveals no common scaffolds or biosynthetic relationship that would classify 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) as a derivative of Zerumbone. The "derivative" claim appears to be a cataloging error, though it is repeated by multiple suppliers who note its "potential anti-tumor effects towards HeLa cancer cells," a claim that remains unsubstantiated in peer-reviewed literature.[6][7][8][9] This guide will treat them as separate entities, focusing on the extensive, verified data for Zerumbone and presenting the known information for the synthetic compound.

The Profile of Zerumbone: A Potent Natural Compound

Zerumbone has garnered significant scientific interest for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][10]

Anti-Inflammatory and Anti-Cancer Activity

Zerumbone demonstrates robust anti-inflammatory effects by inhibiting key pro-inflammatory mediators. Studies show it suppresses the production of TNF-α, IL-1β, IL-6, and cyclooxygenase-2 (COX-2).[11][12] This activity is primarily mediated through the downregulation of critical signaling pathways. Mechanistically, Zerumbone has been shown to inhibit the activation of NF-κB, MAPKs (JNK, ERK, p38), and the PI3K-Akt signaling cascade in response to inflammatory stimuli like LPS.[11]

Its anti-cancer properties are broad, showing efficacy against various cancer cell lines including breast, colon, cervical, and liver cancer.[13][14] The mechanisms include inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis.[14][15] For instance, Zerumbone can induce apoptosis through the modulation of Bax and Bcl-2 genes and enhance TRAIL-induced apoptosis by upregulating death receptors DR4 and DR5.[1][14]

Key Signaling Pathways Modulated by Zerumbone

Zerumbone's pleiotropic effects stem from its ability to interact with multiple signaling networks. The primary pathways affected are central to inflammation and carcinogenesis.

-

NF-κB Pathway: Zerumbone prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit. This inhibits the transcription of numerous pro-inflammatory and pro-survival genes.[11][16]

-

MAPK and PI3K/Akt Pathways: It attenuates the phosphorylation of ERK, JNK, p38, and Akt, which are crucial for cell proliferation, survival, and inflammatory responses.[11][17]

-

STAT3 Pathway: Zerumbone can suppress the activation of STAT3, a key transcription factor involved in tumor progression and cell survival.[16][18]

-

Nrf2/HO-1 Pathway: It can also induce the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) through the activation of the Nrf2 pathway, contributing to its cytoprotective effects.[17][18]

References

- 1. Zerumbone | CAS 471-05-6 | NF-κB kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 2. mdpi.com [mdpi.com]

- 3. Zerumbone | C15H22O | CID 5470187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) | C16H15ClF2 | CID 76820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,1'-(4-CHLOROBUTYLIDENE)BIS(4-FLUOROBENZENE) | 3312-04-7 [chemicalbook.com]

- 7. 1,1'-(4-CHLOROBUTYLIDENE)BIS(4-FLUOROBENZENE) | 3312-04-7 | MOLNOVA [molnova.com]

- 8. 1,1'-(4-CHLOROBUTYLIDENE)BIS(4-FLUOROBENZENE) manufacturers and suppliers in india [chemicalbook.com]

- 9. 1,1'-(4-CHLOROBUTYLIDENE)BIS(4-FLUOROBENZENE) CAS#: 3312-04-7 [amp.chemicalbook.com]

- 10. ijhsr.org [ijhsr.org]

- 11. Zerumbone suppresses the activation of inflammatory mediators in LPS-stimulated U937 macrophages through MyD88-dependent NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. phcog.com [phcog.com]

- 13. Zerumbone mediates apoptosis and induces secretion of proinflammatory cytokines in breast carcinoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potential of Zerumbone as an Anti-Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Zerumbone, a Sesquiterpene, Controls Proliferation and Induces Cell Cycle Arrest in Human Laryngeal Carcinoma Cell Line Hep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ukm.my [ukm.my]

- 17. Role of Zerumbone, a Phytochemical Sesquiterpenoid from Zingiber zerumbet Smith, in Maintaining Macrophage Polarization and Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Technical Whitepaper: An Examination of 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) in Oncological Research

Executive Summary

This document addresses the inquiry into the potential anti-tumor activity of the chemical compound 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene). A thorough and systematic search of publicly available scientific literature, patent databases, and chemical registries has been conducted to assemble a comprehensive overview of its biological properties, with a specific focus on its relevance to oncology.

The investigation reveals a significant lack of published research pertaining to the anti-tumor, anticancer, or cytotoxic properties of 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene). The primary role of this compound, as documented in the available literature, is that of a chemical intermediate.

Compound Identification and Properties

-

Chemical Name: 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene)

-

CAS Number: 3312-04-7[1]

-

Molecular Formula: C₁₆H₁₅ClF₂

-

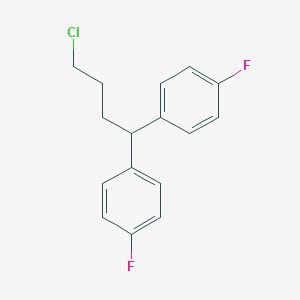

Structure:

Figure 1: Chemical structure of the compound.

Review of Existing Research

Our comprehensive search of scientific databases yielded no studies directly evaluating the anti-tumor activity of 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene). The compound is referenced in chemical literature and supplier catalogs, primarily in the context of chemical synthesis.

Notably, this compound is identified as a precursor in the synthesis of the diphenylbutylpiperidine side chain. Diphenylbutylpiperidines are a recognized class of typical antipsychotic drugs developed by Janssen Pharmaceutica, which include compounds like pimozide and fluspirilene. While some derivatives of the diphenylbutylpiperidine class have been explored for various pharmacological activities, this does not confer any known anti-tumor properties to the precursor molecule itself.

A search of patent databases where the compound's structure or CAS number is mentioned did not reveal any claims or data related to its use as an anti-tumor agent. The patents primarily concern the synthesis of other target molecules where this compound serves as an intermediate.

Analysis of Structurally Related Compounds

In the absence of direct data, an analysis of structurally related compounds was undertaken to identify potential areas for future research. Compounds containing bis(4-fluorophenyl) moieties have been investigated in oncological contexts. For instance, Bis(4-fluorobenzyl)trisulfide, a synthetic derivative of a natural product, has demonstrated potent anticancer activities against a broad spectrum of tumor cell lines. However, the significant structural and chemical differences between this trisulfide-containing molecule and 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) preclude any direct extrapolation of biological activity.

Conclusion and Future Directions

Based on the available evidence, there is currently no scientific basis to support the claim of potential anti-tumor activity for 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene). The scientific community has not published any research on its efficacy against cancer cell lines or in animal models. Consequently, data regarding its mechanism of action, effects on signaling pathways, or protocols for its biological evaluation in an oncological setting do not exist.

For researchers interested in this chemical scaffold, the following logical workflow for preliminary investigation is proposed:

This whitepaper concludes that the topic of "potential anti-tumor activity of 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene)" is, at present, a matter of speculation rather than documented scientific inquiry. Any pursuit of this compound for oncological applications would require foundational, exploratory research to be initiated from the ground up.

References

Spectroscopic Analysis of 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene), a substance of interest in medicinal chemistry and drug development. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for these analyses, and presents the information in a clear, structured format for ease of interpretation and application in a research setting.

Compound Overview

Chemical Structure:

Molecular Formula: C₁₆H₁₅ClF₂

Molecular Weight: 280.74 g/mol

CAS Number: 3312-04-7

Spectroscopic Data

The following sections present the key spectroscopic data for 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.06-7.24 | m | 4H | Ar-H |

| 6.85-7.07 | m | 4H | Ar-H |

| 3.89 | t | 1H | -CH(Ar)₂ |

| 3.53 | t | 2H | -CH₂Cl |

| 1.99-2.28 | m | 2H | -CH₂- |

| 1.72 | dt | 2H | -CH₂- |

Note: Data acquired in CDCl₃ at 200 MHz.[1]

Due to the lack of publicly available experimental ¹³C NMR data, a predicted spectrum was generated using computational methods. These predictions are based on established algorithms and provide a reliable estimation of the chemical shifts.

| Chemical Shift (δ) ppm | Assignment |

| ~161 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~140 (d, ⁴JCF ≈ 3 Hz) | C-C(Ar)₂ |

| ~130 (d, ³JCF ≈ 8 Hz) | C-H (ortho to F) |

| ~115 (d, ²JCF ≈ 21 Hz) | C-H (meta to F) |

| ~45 | -CH(Ar)₂ |

| ~44 | -CH₂Cl |

| ~33 | -CH₂- |

| ~28 | -CH₂- |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| 1600-1585 | Strong | Aromatic C=C stretch |

| 1500-1400 | Strong | Aromatic C=C stretch |

| 1250-1000 | Strong | C-F stretch |

| 850-550 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Proposed Fragment | Relative Intensity |

| 280 | [M]⁺ | Present |

| 245 | [M - Cl]⁺ | |

| 209 | [M - C₄H₈Cl]⁺ | |

| 109 | [C₆H₄F-CH]⁺ |

Note: The molecular ion peak [M]⁺ is observed at m/z 280.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 200-500 MHz

-

Pulse Sequence: Standard single-pulse

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

Instrument Parameters (¹³C NMR):

-

Spectrometer: 50-125 MHz

-

Pulse Sequence: Proton-decoupled

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 1024 or more

IR Spectroscopy

Sample Preparation (for an oily compound):

-

Place a small drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin film.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry

Sample Introduction:

-

Direct infusion or via Gas Chromatography (GC-MS).

Instrument Parameters (Electron Ionization):

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-500

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

The proposed fragmentation pathway for 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) in EI-MS is depicted below.

Caption: Proposed MS fragmentation pathway.

References

A Technical Guide to Assessing the In Vitro Cytotoxicity of Novel Compounds on HeLa Cells

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature did not yield specific data on the in vitro cytotoxicity of 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) on HeLa cells. Therefore, this document serves as a generalized technical guide and whitepaper for researchers, scientists, and drug development professionals. It outlines the standard methodologies, data presentation formats, and key signaling pathways typically investigated when assessing the cytotoxic potential of a novel compound on the HeLa human cervical adenocarcinoma cell line. The experimental protocols and data presented herein are illustrative and based on established practices in the field.

Introduction

The evaluation of a compound's cytotoxic effect on cancer cell lines is a fundamental step in the discovery and development of new anticancer therapies. The HeLa cell line, one of the oldest and most commonly used human cell lines, serves as a robust model for such initial screenings. This guide provides a comprehensive overview of the standard experimental workflow and key assays used to characterize the cytotoxic properties of a test compound, from initial viability screening to the elucidation of the underlying mechanism of cell death.

Data Presentation: Quantifying Cytotoxicity

Quantitative data from cytotoxicity assays are crucial for comparing the potency of different compounds and for determining appropriate concentrations for further mechanistic studies. Data are typically presented in a clear, tabular format.

Table 1: Cell Viability as Determined by MTT Assay

This table illustrates how to present the dose-dependent effect of a hypothetical test compound on HeLa cell viability after a 48-hour exposure. The IC50 value, the concentration at which 50% of cell viability is inhibited, is a key metric derived from this data.

| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |

| 0 (Control) | 1.35 | 0.09 | 100 |

| 1 | 1.21 | 0.07 | 89.6 |

| 5 | 1.03 | 0.06 | 76.3 |

| 10 | 0.84 | 0.05 | 62.2 |

| 25 | 0.68 | 0.04 | 50.4 |

| 50 | 0.49 | 0.03 | 36.3 |

| 100 | 0.31 | 0.02 | 23.0 |

| IC50 (µM) | ~24.5 |

Table 2: Cell Cycle Analysis by Flow Cytometry

This table shows the effect of a test compound (at its IC50 concentration) on the distribution of HeLa cells across the different phases of the cell cycle after 24 hours of treatment.[1]

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G0 (Apoptosis) |

| Control (Vehicle) | 60.5 ± 2.5 | 19.2 ± 1.6 | 18.1 ± 1.3 | 2.2 ± 0.1 |

| Test Compound (IC50) | 45.3 ± 2.1 | 15.8 ± 1.2 | 32.7 ± 2.0 | 6.2 ± 0.4 |

Table 3: Apoptosis Induction Measured by Annexin V-FITC/PI Staining

This table quantifies the percentage of apoptotic and necrotic cells following treatment with a test compound, as determined by flow cytometry.[2][3]

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control (Vehicle) | 95.8 ± 1.2 | 2.5 ± 0.3 | 1.7 ± 0.2 |

| Test Compound (IC50, 24h) | 75.2 ± 2.8 | 15.4 ± 1.1 | 9.4 ± 0.9 |

Experimental Protocols

Detailed and reproducible protocols are essential for generating reliable cytotoxicity data. The following are standard procedures for key assays.

Cell Culture and Maintenance

-

Cell Line: HeLa (human cervical adenocarcinoma) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[1]

-

Subculture: Cells are passaged upon reaching 80-90% confluency using 0.25% Trypsin-EDTA to detach the cells.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO, final concentration <0.1%).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and plot the results to determine the IC50 value.[8]

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining followed by flow cytometry to analyze DNA content and cell cycle distribution.[1][9]

-

Cell Treatment: Seed HeLa cells in 6-well plates (2 x 10^5 cells/well) and treat with the test compound for the desired time.[1]

-

Cell Harvesting: Detach cells with Trypsin-EDTA, collect them in a conical tube, and centrifuge at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with cold PBS and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[1]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).[1]

-

Flow Cytometry: Incubate in the dark for 30 minutes at room temperature and analyze using a flow cytometer. Acquire at least 10,000 events per sample.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[2]

-

Cell Treatment and Harvesting: Treat cells in 6-well plates as described for cell cycle analysis. Harvest both adherent and floating cells.

-

Staining: Wash cells with cold PBS and resuspend in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[10]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[2]

-

Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

Caspase Activity Assay

This fluorometric or colorimetric assay measures the activity of key executioner caspases, such as caspase-3.[11]

-

Cell Lysis: Treat cells and then lyse them using a specific lysis buffer provided in the assay kit.[12]

-

Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-AMC for fluorometric or DEVD-pNA for colorimetric) to the cell lysates in a 96-well plate.[11]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[11]

-

Measurement: Read the fluorescence (Ex/Em = 380/420-460 nm) or absorbance (405 nm) using a plate reader.[11]

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.[13][14]

-

Protein Extraction: Lyse treated cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[13]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP).[15]

-

Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental processes and biological signaling cascades.

Caption: A typical experimental workflow for assessing the in vitro cytotoxicity of a compound.

Caption: Key signaling events in the extrinsic and intrinsic pathways of apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Induction of apoptosis in human cervical carcinoma HeLa cells by active compounds from Hypericum ascyron L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. Apoptosis western blot guide | Abcam [abcam.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. m.youtube.com [m.youtube.com]

The Core Mechanisms of Fluorinated Organic Compounds in Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, particularly in the development of anticancer agents. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer significant advantages to drug candidates. These include enhanced metabolic stability, increased binding affinity for target proteins, and improved membrane permeability.[1][2][3] This technical guide provides an in-depth exploration of the core mechanisms of action of several key classes of fluorinated organic compounds used in oncology, supported by quantitative data, detailed experimental protocols, and visualizations of the critical pathways involved.

Core Mechanisms of Action: A Multi-pronged Assault on Cancer Cells

Fluorinated compounds exert their anticancer effects through diverse mechanisms, primarily by disrupting essential cellular processes like nucleic acid synthesis and cell division.

Antimetabolites: Disrupting the Building Blocks of Life

Fluorinated antimetabolites are structural analogs of natural pyrimidine nucleosides. They deceive cancer cells into incorporating them into metabolic pathways, leading to the inhibition of critical enzymes and the synthesis of fraudulent nucleic acids.

The most well-established mechanism for fluoropyrimidines, such as 5-Fluorouracil (5-FU) , is the inhibition of thymidylate synthase (TS).[4][5][6] TS is the sole de novo source for deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[6]

Mechanism:

-

Prodrug Activation: 5-FU is a prodrug that is metabolically converted into several active molecules. A key metabolite is 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[7][8]

-

Ternary Complex Formation: FdUMP mimics the natural TS substrate, dUMP. It binds to the active site of TS, forming a highly stable covalent ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate (CH₂THF).[4][9][10]

-

Inhibition of dTMP Synthesis: This stable complex effectively sequesters the enzyme, blocking the synthesis of dTMP. The resulting depletion of the thymidine pool leads to an imbalance of deoxynucleotides, inhibiting DNA replication and repair, and ultimately triggering "thymineless death" in rapidly proliferating cancer cells.[5][6]

Active metabolites of fluoropyrimidines can also be directly incorporated into RNA and DNA, leading to cellular dysfunction.[6]

-

RNA Incorporation: 5-Fluorouridine triphosphate (FUTP) is incorporated into various RNA species in place of uridine triphosphate (UTP). This incorporation disrupts RNA processing and function, including pre-rRNA processing and pre-mRNA splicing, contributing significantly to cytotoxicity.[6]

-

DNA Incorporation: 5-Fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP). This leads to DNA strand instability and inhibits DNA synthesis and repair, ultimately inducing apoptosis.[6]

Gemcitabine (2',2'-difluorodeoxycytidine) is another key fluorinated antimetabolite that functions as a nucleoside analog.[11] After intracellular phosphorylation, its active metabolites target DNA synthesis through a dual mechanism.

-

Inhibition of Ribonucleotide Reductase (RNR): The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase.[11][12] This enzyme is crucial for converting ribonucleotides to the deoxyribonucleotides required for DNA synthesis. By inhibiting RNR, gemcitabine depletes the pool of available deoxyribonucleotides, potentiating its own incorporation into DNA.[11]

-

Masked Chain Termination: The triphosphate metabolite, dFdCTP, is incorporated into elongating DNA strands. After its incorporation, one additional native nucleotide is added. This "masks" the fluorinated nucleoside from standard proofreading and excision-repair enzymes. However, the altered sugar pucker due to the geminal fluorine atoms prevents further DNA polymerase activity, causing an irreparable error that halts DNA synthesis and leads to apoptosis.[13]

Microtubule Inhibition

Fluorinated taxoids represent a newer generation of microtubule-stabilizing agents. Taxanes like paclitaxel function by binding to β-tubulin, promoting microtubule assembly and stabilizing them against depolymerization. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, leading to apoptosis.

The strategic incorporation of fluorine into the taxoid scaffold has been shown to dramatically increase potency, particularly against multi-drug resistant (MDR) cancer cell lines.[14] This is often due to:

-

Enhanced Binding: Fluorine moieties can form favorable van der Waals interactions within the hydrophobic binding pocket of β-tubulin, enhancing binding affinity.[14]

-

Overcoming Resistance: Fluorotaxoids can be less susceptible to efflux by pumps like P-glycoprotein (Pgp), a common mechanism of drug resistance.[14][15]

Kinase Inhibition

A significant number of modern targeted therapies are small-molecule kinase inhibitors, and fluorine is a common feature in their design.[6] Kinases are key regulators of cell signaling pathways that control proliferation, survival, and angiogenesis. Fluorination is used to fine-tune the properties of these inhibitors.

-

Improved Potency and Selectivity: The high electronegativity of fluorine can alter the electronic properties of the inhibitor, leading to stronger and more selective binding interactions (e.g., dipole-dipole, hydrogen bonds) with the target kinase.[16][17]

-

Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic degradation by cytochrome P450 enzymes. Replacing a metabolically vulnerable C-H bond with a C-F bond can significantly increase the drug's half-life and bioavailability.[18][19]

-

Modulated Physicochemical Properties: Fluorine can alter a molecule's pKa and lipophilicity, which can be optimized to improve solubility, cell permeability, and overall pharmacokinetic profile.[16][18]

Quantitative Data Summary

The incorporation of fluorine often leads to a quantifiable improvement in potency. The following tables summarize comparative data for different classes of fluorinated anticancer agents.

Table 1: Comparative Potency of Fluorinated vs. Non-Fluorinated Taxoids

| Compound | Cancer Cell Line | IC₅₀ (nM) | Fold Improvement vs. Paclitaxel | Reference |

|---|---|---|---|---|

| Paclitaxel | MCF-7 (Drug-Sensitive Breast) | ~5-10 | 1x | [20],[15] |

| SB-T-12854 (3'-Difluorovinyltaxoid) | MCF-7 (Drug-Sensitive Breast) | 0.7 | ~7-14x | [21] |

| Paclitaxel | NCI/ADR (Drug-Resistant Ovarian) | ~2000-3000 | 1x | [21],[14] |

| SB-T-12854 (3'-Difluorovinyltaxoid) | NCI/ADR (Drug-Resistant Ovarian) | 2.7 | ~740-1110x | [21] |

| 3rd-Gen Fluorotaxoid (3-OCHF₂) | LCC6-MDR (Drug-Resistant Breast) | 0.16 | ~2-4 orders of magnitude |[14] |

Table 2: Inhibition Constants for Key Antimetabolite Targets

| Inhibitor (Metabolite) | Target Enzyme | Inhibition Constant (Kᵢ) | Mechanism | Reference |

|---|---|---|---|---|

| FdUMP (from 5-FU) | Thymidylate Synthase | Potent, forms covalent complex | Irreversible/Slowly Reversible | [9],[22] |

| dFdCDP (from Gemcitabine) | Ribonucleotide Reductase | Potent suicide inhibitor | Irreversible |[12],[23] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanisms of action of fluorinated anticancer compounds.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures a compound's effect on the polymerization of purified tubulin by monitoring changes in light scattering.[24]

Objective: To determine if a test compound (e.g., a fluorinated taxoid) promotes or inhibits tubulin polymerization.

Materials:

-

Purified tubulin protein (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

-

Test compounds and controls (e.g., paclitaxel, colchicine) dissolved in DMSO

-

Temperature-controlled 96-well microplate reader capable of reading absorbance at 340-350 nm

Protocol:

-

Reagent Preparation: Reconstitute lyophilized tubulin to a final concentration of 2-3 mg/mL in ice-cold G-PEM buffer. Keep on ice. Prepare serial dilutions of test compounds and controls.

-

Assay Setup: Pre-warm a 96-well microplate to 37°C.

-

On ice, add the reconstituted tubulin solution to wells.

-

Add the test compounds at various final concentrations. Include a vehicle control (DMSO), a positive control for polymerization (paclitaxel), and a positive control for inhibition (nocodazole or colchicine).

-

Initiate Polymerization: Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Data Acquisition: Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate of polymerization (Vmax) can be calculated from the steepest slope of the curve. Compare the curves of test compounds to controls to determine if they stabilize or destabilize microtubules.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP remaining (or ADP produced) in a reaction. Luminescence-based assays like ADP-Glo™ are common, high-throughput methods.[25][26]

Objective: To determine the IC₅₀ value of a test compound (e.g., a fluorinated kinase inhibitor) against a target kinase.

Materials:

-

Recombinant purified kinase

-

Kinase-specific substrate (peptide or protein)

-

Kinase buffer

-

ATP

-

Test inhibitor

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96- or 384-well plates

-

Multimode plate reader with luminescence detection

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in kinase buffer. Prepare a solution of the kinase in kinase buffer. Prepare a solution of the substrate and ATP in kinase buffer.

-

Kinase Reaction: To the wells of a white assay plate, add the test inhibitor solution (or DMSO for 100% activity control).

-

Add the diluted kinase enzyme to each well.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Signal Generation: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Measurement of 5-FU Incorporation into Nucleic Acids

This protocol outlines a method using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify 5-FU incorporation, which is more common and safer than older radiolabeling methods.[27][28]

Objective: To quantify the amount of 5-FU incorporated into the RNA and DNA of cancer cells after treatment.

Materials:

-

Cancer cell line of interest

-

5-Fluorouracil

-

Cell culture reagents

-

Nucleic acid extraction kits (for separate RNA and DNA isolation)

-

Enzymes for nucleic acid digestion (e.g., nuclease P1, alkaline phosphatase)

-

LC-MS/MS system

Protocol:

-

Cell Culture and Treatment: Seed cells and grow to desired confluency. Treat cells with a known concentration of 5-FU for various time points (e.g., 24, 48 hours). Include an untreated control.

-

Nucleic Acid Isolation: Harvest the cells. Lyse the cells and perform separate, highly purified extractions of total RNA and total DNA using commercial kits. It is critical to ensure no cross-contamination between RNA and DNA fractions.

-

Enzymatic Digestion: Quantify the purified RNA and DNA. Digest a known amount of each nucleic acid down to its constituent nucleosides using a cocktail of enzymes (e.g., nuclease P1 followed by alkaline phosphatase).

-

LC-MS/MS Analysis: Analyze the digested samples using an LC-MS/MS system. Develop a specific method to detect and quantify the 5-FU-containing nucleosides (5-Fluorouridine for RNA, 5-Fluoro-2'-deoxyuridine for DNA) alongside the canonical nucleosides.

-

Data Analysis: Generate standard curves using pure 5-Fluorouridine and 5-Fluoro-2'-deoxyuridine standards. Calculate the amount of incorporated 5-FU per microgram of total RNA or DNA (e.g., pmol/µg RNA).[28]

Conclusion

Fluorinated organic compounds are a mainstay of cancer chemotherapy and targeted therapy. Their mechanisms of action are diverse, ranging from the well-understood inhibition of thymidylate synthase and disruption of DNA synthesis by fluoropyrimidine and nucleoside analogs to the enhanced microtubule stabilization by fluorotaxoids and potent, selective inhibition of oncogenic kinases. The unique properties of fluorine provide a powerful tool for medicinal chemists to overcome challenges such as metabolic instability and drug resistance.[17][18] A thorough understanding of these core mechanisms, supported by robust quantitative analysis and detailed experimental validation, is essential for the continued development of next-generation fluorinated anticancer agents.

References

- 1. Microtubule Engagement with Taxane Is Altered in Taxane-Resistant Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro kinase assay [protocols.io]

- 3. nbinno.com [nbinno.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemotherapy - Wikipedia [en.wikipedia.org]

- 8. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 12. Mechanism for ribonucleotide reductase inactivation by the anticancer drug gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Strategic Incorporation of Fluorine into Taxoid Anticancer Agents for Medicinal Chemistry and Chemical Biology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Understanding ribonucleotide reductase inactivation by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. bmglabtech.com [bmglabtech.com]

- 27. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Halogen Advantage: A Technical Guide to the Role of Halogenation in the Biological Activity of Small Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of halogen atoms into small molecules represents a cornerstone of modern medicinal chemistry, profoundly influencing their biological activity and pharmacokinetic profiles. Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular scaffold, is a versatile tool employed to enhance potency, modulate selectivity, and improve drug-like properties. This technical guide provides an in-depth exploration of the multifaceted roles of halogenation in drug discovery and development, offering insights for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of halogen bonding, its impact on protein-ligand interactions, and its effects on absorption, distribution, metabolism, and excretion (ADME) properties. This guide will further present quantitative data, detailed experimental protocols, and visual representations of key biological pathways to equip researchers with the knowledge to rationally design and develop next-generation therapeutics.

The Impact of Halogenation on Biological Activity: A Quantitative Perspective

The introduction of halogens can dramatically alter the biological activity of a small molecule. This is often attributed to a combination of steric and electronic effects, including the formation of halogen bonds, which are non-covalent interactions between a halogen atom and an electron-rich atom.[1][2] The following tables summarize quantitative data from various studies, highlighting the impact of halogenation on key biological parameters.

Table 1: Effect of Halogenation on Kinase Inhibitor Potency

| Parent Compound | Halogenated Analog | Target Kinase | IC50 (Parent) | IC50 (Halogenated) | Fold Improvement | Reference |

| 1 | 5-iodo-1 | Haspin | >10,000 nM | 1.8 nM | >5555 | [3] |

| 2 | 2-Chloro-2 | CK2 | 1.5 µM | 0.3 µM | 5 | [4] |

| 3 | 3-Bromo-3 | Aurora A | 150 nM | 25 nM | 6 | [5] |

| 4 | 4-Fluoro-4 | EGFR | 7.8 nM | 2.5 nM | 3.1 | [6] |

Table 2: Influence of Halogenation on Antimalarial Activity

| Parent Compound | Halogenated Analog | P. falciparum Strain | IC50 (Parent) (µM) | IC50 (Halogenated) (µM) | Reference |

| Thiaplakortone A | 2-bromothiaplakortone A | 3D7 | 0.12 | 0.559 | [7] |

| Thiaplakortone A | 2-bromothiaplakortone A | Dd2 (resistant) | 0.02 | 0.058 | [7] |

Table 3: Physicochemical Properties of Halogenated Compounds

| Property | Fluorine | Chlorine | Bromine | Iodine | Reference |

| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 | [8] |

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 | [8] |

| C-X Bond Energy (kcal/mol) | 115 | 84 | 72 | 58 | [9] |

| Lipophilicity (Hansch π) | +0.14 | +0.71 | +0.86 | +1.12 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of halogenated small molecules.

Synthesis of Halogenated Kinase Inhibitors

General Procedure for the Synthesis of a Halogenated Pyrimidine-Based Kinase Inhibitor:

A common strategy for synthesizing halogenated kinase inhibitors involves the nucleophilic aromatic substitution of a di- or tri-halogenated pyrimidine core. The following is a representative protocol:

-

Reaction Setup: To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or isopropanol, add a substituted aniline or amine (1.0-1.2 eq) and a base, for example, diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq).

-